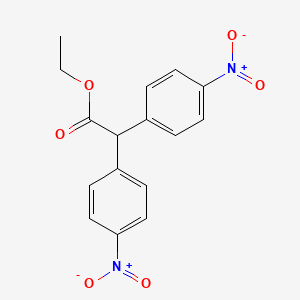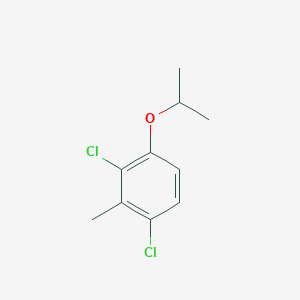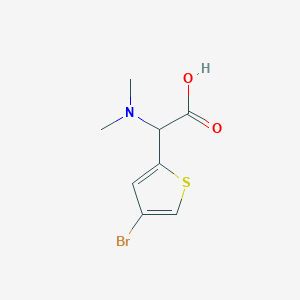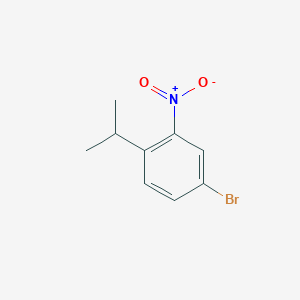![molecular formula C9H10O2S B6327384 6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1863304-45-3](/img/structure/B6327384.png)
6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that belongs to the class of heterocyclic compounds known as dioxines. This compound features a benzodioxine core with a methylthio substituent at the sixth position. The presence of the dioxine ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the following steps:
Formation of the Benzodioxine Core: The initial step involves the formation of the benzodioxine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions. Common reagents for this step include methylthiolating agents such as methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the process would be selected based on their efficiency and environmental impact.
化学反应分析
Types of Reactions
6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, potassium permanganate.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Methoxy-substituted derivatives.
科学研究应用
6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors. The methylthio group plays a crucial role in its binding affinity and specificity. The pathways involved may include oxidative stress response and signal transduction mechanisms.
相似化合物的比较
Similar Compounds
Polychlorinated dibenzo-p-dioxins (PCDDs): These compounds share the dioxine core but differ in their substituents, which are chlorine atoms in the case of PCDDs.
Polychlorinated dibenzofurans (PCDFs): Similar to PCDDs, these compounds have a dibenzofuran core with chlorine substituents.
Polychlorinated biphenyls (PCBs): These compounds consist of biphenyl cores with chlorine substituents and can form dibenzofurans under certain conditions.
Uniqueness
6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its chlorinated counterparts. This makes it a valuable compound for specific applications where such properties are desired.
属性
IUPAC Name |
6-methylsulfanyl-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOVMQFOTFVVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6327320.png)


![N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B6327360.png)






![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)


